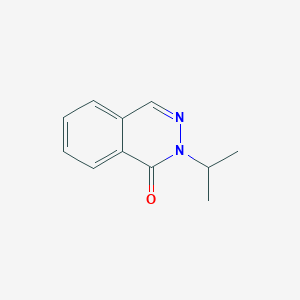

2-isopropyl-2H-phthalazin-1-one

Description

Significance of the Phthalazinone Moiety in Heterocyclic Chemistry

The phthalazinone core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets. researchgate.netnih.govscirp.org Derivatives of phthalazin-1(2H)-one have demonstrated a remarkable range of pharmacological activities, including but not limited to:

Anticancer: Many phthalazinone derivatives have been investigated for their potent anti-proliferative effects against various cancer cell lines. nih.govnih.gov A notable example is their role as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a validated target in cancer therapy. researchgate.netnih.gov

Anti-inflammatory: The scaffold has been utilized to develop compounds with significant anti-inflammatory properties. nih.govnih.gov

Antihypertensive: Certain phthalazinone derivatives have shown potential in managing hypertension. scirp.org

Antimicrobial and Antifungal: The phthalazinone nucleus has been incorporated into molecules exhibiting activity against various bacterial and fungal strains. nih.gov

Antidiabetic, Antiasthmatic, and Antidepressant properties have also been reported for this versatile scaffold. scirp.org

The significance of the phthalazinone moiety lies in its synthetic accessibility and the ease with which its structure can be modified to optimize potency and selectivity for different biological targets. researchgate.net

Historical Context of 2-isopropyl-2H-phthalazin-1-one Research

While extensive research has been conducted on the broader family of phthalazinone derivatives, specific studies focusing solely on this compound are limited in publicly available literature. However, the synthesis of related N-alkylated phthalazinones provides a historical framework for its development. The alkylation of the phthalazinone scaffold is a well-established synthetic strategy to explore the structure-activity relationships of this class of compounds.

A general and efficient method for the synthesis of N-substituted phthalazin-1(2H)-ones involves the alkylation of a precursor, 4-bromophthalazin-1(2H)-one. In a two-step process, the parent phthalazin-1(2H)-one is first brominated at the 4-position. The resulting 4-bromo-derivative is then alkylated using an appropriate alkyl halide, such as isopropyl iodide, in the presence of a base like potassium carbonate. This straightforward synthetic route allows for the introduction of various alkyl groups, including the isopropyl moiety, onto the nitrogen atom of the phthalazinone ring.

Although detailed historical accounts of the initial synthesis and characterization of this compound are not extensively documented, its existence is a logical extension of the systematic exploration of the chemical space around the phthalazinone scaffold.

Scope and Research Objectives for this compound

The primary research objective for investigating this compound and its analogues is to explore and potentially enhance the pharmacological activities associated with the phthalazinone core. The introduction of the isopropyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

Key research objectives for this compound and its derivatives include:

Evaluation as Anticancer Agents: A primary focus of phthalazinone research is the development of novel anticancer therapies. nih.gov Investigations into this compound would likely assess its cytotoxicity against a panel of cancer cell lines and its potential to inhibit key cancer-related enzymes like PARP. researchgate.netresearchgate.net

Exploration of Anti-inflammatory Activity: Given the known anti-inflammatory properties of the phthalazinone scaffold, this compound would be a candidate for evaluation in models of inflammation. nih.gov

Investigation of Other Pharmacological Activities: The broad biological profile of phthalazinones warrants a wider screening of this compound for other potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how the isopropyl group at the N-2 position influences the biological activity compared to other substituents. This involves synthesizing a series of N-alkylated derivatives and comparing their potencies.

Physicochemical Properties

Table 1: Physicochemical Properties of Phthalazin-1(2H)-one

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | nih.gov |

| Molecular Weight | 146.15 g/mol | nih.gov |

| Appearance | Pale yellow crystals | nih.gov |

| Melting Point | 183-185 °C | |

| Boiling Point | 337 °C | |

| Solubility | Insoluble in water | nih.gov |

Research Findings on Phthalazinone Derivatives

While specific research findings on this compound are scarce, numerous studies have highlighted the therapeutic potential of the broader class of phthalazinone derivatives.

Table 2: Selected Research Findings on Phthalazinone Derivatives

| Derivative Type | Research Focus | Key Findings | Reference(s) |

| 4-Substituted Phthalazinones | PARP Inhibition | Several derivatives exhibit potent inhibition of PARP-1, a key enzyme in DNA repair, making them promising anticancer agents. | researchgate.netnih.gov |

| N-Aryl Phthalazinones | Anti-inflammatory Activity | Compounds have shown significant anti-inflammatory effects in preclinical models. | nih.gov |

| 4-Benzyl-2H-phthalazin-1-one derivatives | Antimicrobial Activity | Certain derivatives have demonstrated activity against various bacterial and fungal strains. | |

| Various N-substituted derivatives | Vasodilator Activity | Some phthalazinone compounds have been identified as potent vasodilators. | researchgate.net |

| Glycosylated Phthalazinones | Structural Characterization | The synthesis and detailed structural analysis of glycosylated phthalazinone derivatives have been reported. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWCAOBJRREJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63536-32-3 | |

| Record name | 2-(propan-2-yl)-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropyl 2h Phthalazin 1 One and Its Derivatives

Classic Synthetic Routes to Phthalazin-1(2H)-ones

Traditional methods for constructing the phthalazin-1(2H)-one skeleton have been the foundation for the synthesis of its numerous derivatives. These routes typically involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation reactions are the most common and direct methods for synthesizing the phthalazinone core. nih.gov These reactions typically involve a [4+2] condensation strategy, combining a four-atom component with a two-atom nitrogen source. nih.gov

The primary methods include:

Reaction of Phthalic Anhydride (B1165640) with Hydrazines : A widely used method involves the reaction of phthalic anhydride or its derivatives with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, often in the presence of a solvent like acetic acid. longdom.orglongdom.org This reaction proceeds to form the bicyclic phthalazinone structure. To obtain a 2-substituted derivative like 2-isopropyl-2H-phthalazin-1-one directly, isopropylhydrazine would be used as the nitrogen source.

Reaction of 2-Aroylbenzoic Acids with Hydrazines : Another classical approach utilizes 2-aroylbenzoic acids, which are condensed with hydrazine hydrate or its derivatives. longdom.orglongdom.org This method is versatile and allows for various substitutions on the phthalazinone ring.

Table 1: Overview of Classic Cyclocondensation Routes

| Starting Material | Reagent | Product Core | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | Phthalazin-1(2H)-one | longdom.org |

| 2-Aroylbenzoic Acids | Hydrazine Derivatives | 4-Aryl-phthalazin-1(2H)-one | longdom.orglongdom.org |

| Phthalyl derivatives of amino acids | Hydrazine Hydrate | 2-(Phthalazinone-yl)-1H-isoindole-1,3(2H)-diones | longdom.org |

Ring closure reactions provide an alternative pathway to the phthalazinone core, often starting from precursors that already contain some of the required atoms in a linear or partially cyclic arrangement. For instance, 2-amino-2-(aroylhydrazono)ethyl aryl ethers can be converted to phthalazin-1(2H)-one derivatives in high yields by heating in propanol (B110389) in the presence of p-toluenesulfonic acid. tsijournals.com Another key intermediate, 4-(3-chloro-4-methylphenyl)-1-(2H)-phthalazinone, is synthesized through the ring closure of 3-chloro-4-methylphenyl benzoic acid using hydrazine hydrate. jocpr.com

The reaction of 1,2-difunctionalized benzenes with hydrazine or substituted hydrazines is a frequently used route to the phthalazine (B143731) system. thieme-connect.de Depending on the nature of the two electrophilic carbon atoms, this method can yield phthalazinones and their derivatives, which are valuable starting materials for further substitutions. thieme-connect.de

N-Alkylation Strategies for 2-Substituted Phthalazin-1(2H)-ones

Once the phthalazin-1(2H)-one core is formed, the introduction of the isopropyl group at the N2 position is a critical step. This is typically achieved through N-alkylation. The alkylation of phthalazinones can occur at either the nitrogen or the oxygen atom due to lactam-lactim tautomerism, and the outcome is dependent on the reaction conditions. researchgate.net However, selective alkylation on the nitrogen atom is commonly achieved using potassium salts of phthalazinones or their bromo derivatives. researchgate.net

The most straightforward method to synthesize this compound is the direct alkylation of the parent phthalazin-1(2H)-one with an isopropylating agent. This involves treating the phthalazinone with an isopropyl halide, such as isopropyl iodide or isopropyl bromide, in the presence of a base.

A documented example involves the direct alkylation of a substituted phthalazinone. 4-bromophthalazin-1(2H)-one can be N-alkylated with isopropyl iodide in the presence of potassium carbonate (K₂CO₃) in dry acetone (B3395972) to yield 4-bromo-2-isopropyl-2H-phthalazin-1-one with a high yield of 84%. researchgate.net This demonstrates the feasibility of direct isopropylation at the N2 position.

A more complex, multi-step strategy can be employed, which offers the ability to introduce various functionalities. An efficient synthesis of 2-substituted 4-aminophthalazinones involves a sequence of bromination followed by N-alkylation and subsequent coupling reactions. researchgate.net

The process for a 2-isopropyl derivative would follow these steps:

Bromination : Phthalazin-1(2H)-one is first brominated at the 4-position using potassium tribromide (KBr₃), which is a combination of Br₂ and KBr, in an acetate (B1210297) buffer. researchgate.net

N-Alkylation : The resulting 4-bromophthalazin-1(2H)-one is then alkylated with an isopropylating agent like isopropyl iodide. This reaction is typically carried out using a base such as K₂CO₃ in a solvent like acetone. researchgate.net

Coupling (Optional) : For further derivatization, the bromo group at the C4 position can be replaced using palladium-catalyzed amination reactions with various amines. researchgate.net

Table 2: Multi-step Synthesis of 4-Substituted this compound

| Step | Starting Material | Reagents | Product | Reference |

| 1. Bromination | Phthalazin-1(2H)-one | KBr₃ (Br₂/KBr) | 4-Bromophthalazin-1(2H)-one | researchgate.net |

| 2. N-Alkylation | 4-Bromophthalazin-1(2H)-one | Isopropyl iodide, K₂CO₃ | 4-Bromo-2-isopropyl-2H-phthalazin-1-one | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, lower energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis : The use of microwave irradiation has emerged as a powerful tool in the synthesis of phthalazinone derivatives. tsijournals.comresearchgate.net This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net The synthesis of phthalazinone derivatives from aryl β-phthalic acid and hydrazine derivatives has been successfully demonstrated using this green protocol. researchgate.net One study reported a microwave method for synthesizing a stable phthalazin-1-ol isomer, a tautomer of phthalazinone, highlighting the utility of this technology in the field. nih.gov

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov These reactions are attractive due to their synthetic efficiency and environmental compatibility. nih.gov The development of novel MCRs, such as [3+2+1] three-component strategies, provides a greener alternative to traditional multi-step syntheses. nih.gov For instance, an expeditious one-pot method has been developed for related phthalazine structures using MCRs. longdom.org Furthermore, the use of catalysts like Indium(III) chloride (InCl₃) in solvent-free conditions for the synthesis of related heterocyclic systems underscores the green potential of such approaches. longdom.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods

| Method | Key Features | Advantages | Reference |

| Conventional Heating | Long reaction times, use of traditional solvents. | Well-established protocols. | longdom.org |

| Microwave-Assisted | Rapid heating, reduced reaction times. | Higher yields, energy efficiency, faster reactions. | researchgate.nettandfonline.com |

| Multicomponent Reactions | One-pot synthesis, multiple bonds formed in a single step. | High atom economy, reduced waste, synthetic efficiency. | nih.govlongdom.org |

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound can be approached through two primary disconnection strategies.

Strategy 1: Disconnection of the N-isopropyl bond

The most straightforward retrosynthetic disconnection involves breaking the bond between the nitrogen at position 2 and the isopropyl group (C-N bond). This leads back to the parent heterocycle, 1(2H)-phthalazinone, and an isopropyl electrophile, such as isopropyl bromide or iodide. This disconnection corresponds to a standard N-alkylation reaction in the forward synthesis.

Figure 1: Retrosynthetic analysis of this compound via N-C disconnection.

This approach is synthetically viable as 1(2H)-phthalazinone is a readily available starting material.

Strategy 2: Disconnection of the Phthalazinone Ring

A more fundamental disconnection involves breaking down the heterocyclic ring itself. This can be envisioned by disconnecting the two C-N bonds of the hydrazone-derived portion of the molecule. This leads back to phthalaldehydic acid (or a synthetic equivalent like 2-formylbenzoic acid) and isopropylhydrazine. This retrosynthetic pathway corresponds to a condensation and cyclization reaction in the forward synthesis.

Figure 2: Retrosynthetic analysis of this compound via ring disconnection.

Both retrosynthetic pathways lead to logical and accessible starting materials, providing a solid foundation for the planning and execution of the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropyl 2h Phthalazin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-isopropyl-2H-phthalazin-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

1D NMR (¹H and ¹³C) for Structural Assignment

The ¹H NMR spectrum would confirm the presence of the isopropyl group and the phthalazinone core. The methine proton of the isopropyl group would likely appear as a septet, coupled to the six equivalent methyl protons, which would present as a doublet. The aromatic protons on the phthalazinone ring would exhibit complex splitting patterns in the downfield region of the spectrum.

The ¹³C NMR spectrum would show distinct signals for the methyl and methine carbons of the isopropyl group, as well as signals for the aromatic and carbonyl carbons of the phthalazinone moiety. The chemical shifts of these carbons provide information about their electronic environment.

Expected ¹H and ¹³C NMR Data (Hypothetical) (Based on general principles and data for related compounds)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isopropyl-CH | Septet | ~45-55 |

| Isopropyl-CH₃ | Doublet | ~20-25 |

| Aromatic-H | Multiplet | ~125-135 |

| Aromatic-C | - | ~120-140 |

| Carbonyl-C | - | ~160-165 |

2D NMR Techniques (COSY, HMQC, HMBC, ROESY) for Connectivity

To definitively establish the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal the coupling between the isopropyl methine proton and the methyl protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range couplings (2-3 bonds), for instance, between the isopropyl methine proton and the nitrogen-bearing carbon of the phthalazinone ring, confirming the N-alkylation.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to confirm the conformation of the isopropyl group relative to the phthalazinone ring system.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. The spectrum would also feature bands for C-H stretching of the aromatic and aliphatic (isopropyl) groups, and C=N stretching of the phthalazinone ring.

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1640 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N | Stretching | ~1600 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would be expected to show a characteristic loss of the isopropyl group.

Expected Mass Spectrometry Data (Hypothetical)

| Technique | Observation | m/z Value |

|---|---|---|

| HRMS | Molecular Ion [M]⁺ | Calculated for C₁₁H₁₂N₂O |

| MS/MS | Loss of isopropyl radical | [M - 43]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis and Unit Cell Parameters

A successful crystallographic analysis of this compound would yield a detailed structural model. The analysis would reveal the planarity of the phthalazinone ring system and the conformation of the isopropyl substituent. The unit cell parameters (a, b, c, α, β, γ) and the space group would define the crystal lattice. While no specific data for the title compound is available, for the parent compound, phthalazin-1(2H)-one , the crystal structure has been determined to be monoclinic. researchgate.net

Crystallographic Data for Phthalazin-1(2H)-one researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0321 (3) |

| b (Å) | 12.3412 (13) |

| c (Å) | 13.7513 (10) |

| β (°) | 90.534 (6) |

| Volume (ų) | 684.25 (10) |

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound through Hirshfeld surface analysis is currently limited by the absence of publicly available crystallographic data for this specific compound. The synthesis of this compound has been reported, often as part of broader studies on phthalazinone derivatives. However, to date, a detailed single-crystal X-ray diffraction study, which is a prerequisite for generating a Hirshfeld surface analysis, has not been published in the accessible scientific literature.

In the broader family of phthalazinone derivatives, Hirshfeld surface analyses have revealed common interaction motifs. For instance, in the crystal structure of 2-(2-hydroxyethyl)phthalazin-1(2H)-one, intermolecular C-H···O and C-H···N hydrogen bonds, along with π-π stacking interactions between the aromatic rings, are significant in stabilizing the three-dimensional network. nih.gov Similarly, the parent compound, phthalazin-1(2H)-one, exhibits a crystal structure stabilized by N-H···O, C-H···N, and C-H···O hydrogen bonds, as well as π-π stacking interactions. researchgate.net

For this compound, it can be hypothesized that the isopropyl group would influence the crystal packing. The presence of additional C-H donors on the isopropyl moiety could lead to the formation of C-H···O or C-H···π interactions. The steric bulk of the isopropyl group might also affect the planarity of the molecule and the efficiency of π-π stacking between the phthalazinone ring systems, potentially leading to a different packing motif compared to less sterically hindered derivatives.

Computational and Theoretical Investigations of 2 Isopropyl 2h Phthalazin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic and electronic levels. mdpi.com These calculations can predict various molecular properties, including geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic structure of molecules. mdpi.comresearchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, have been employed to optimize the geometry of phthalazinone derivatives and to study their electronic properties. researchgate.netnih.gov For instance, DFT has been used to calculate the optimized geometric parameters, such as bond lengths and angles, of 1(2H)-phthalazinone, showing good agreement with experimental data. researchgate.net These studies are crucial for understanding the stability and reactivity of the molecule.

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.orgwustl.edu These methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters. wikipedia.orguni-muenchen.de Methods like AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wustl.eduuni-muenchen.de While faster, the accuracy of semi-empirical methods can be lower than that of DFT, especially if the molecule under study differs significantly from the compounds used to parameterize the method. wikipedia.org These methods are often used for large molecules where DFT calculations would be too computationally demanding. wikipedia.orgnih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

Understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons is key to predicting its chemical behavior.

Computational methods can accurately predict the bond lengths, bond angles, and dihedral angles of molecules. youtube.com For phthalazinone derivatives, these parameters have been determined through methods like X-ray crystallography and compared with values obtained from DFT calculations. nih.govresearchgate.netnih.gov For example, in a related phthalazinone derivative, the phthalide (B148349) unit was found to be almost perpendicular to the phthalazine (B143731) system, with a dihedral angle of 87.1 (3)°. nih.gov The bond lengths within the phthalazine ring can indicate the degree of electron delocalization and bond character. nih.gov

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C8=N1 | 1.449 (2) Å |

| Bond Length | C16=N2 | 1.287 (2) Å |

| Dihedral Angle | Phthalide/Phthalazine | 87.1 (3)° |

| Data derived from a study on a related phthalazinone derivative. nih.gov |

The distribution of electrons within a molecule determines its polarity and electrostatic potential, which are crucial for intermolecular interactions. Calculations of electron density and charge distribution can identify regions of a molecule that are electron-rich or electron-poor. scispace.com This information is vital for understanding how the molecule will interact with other molecules, such as biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov FMO analysis has been applied to various heterocyclic compounds to understand their reaction mechanisms and potential biological activity. researchgate.netslideshare.net

Spectroscopic Property Prediction and Correlation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For 2-isopropyl-2H-phthalazin-1-one, these predictions can aid in the structural confirmation and understanding of its electronic and vibrational states.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a well-established method for structure verification. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a popular and effective approach for calculating NMR shielding tensors and, subsequently, chemical shifts. nih.govresearchgate.net

For this compound, DFT/GIAO calculations would involve optimizing the molecular geometry and then computing the NMR shielding constants for each nucleus (¹H, ¹³C, ¹⁵N). These theoretical values are then converted to chemical shifts by referencing them against the computed shielding of a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

The accuracy of these predictions depends on the choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p), cc-pVTZ). nih.govnih.gov By comparing the predicted chemical shifts with experimental data, one can confirm the regiochemistry of the isopropyl group on the phthalazinone core. For instance, the calculated shifts for the isopropyl methine and methyl protons, as well as the carbon atoms of the phthalazinone skeleton, would provide a unique fingerprint for the 2-isopropyl isomer.

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | - | - | 160.5 | 159.8 |

| C4 | 8.25 | 8.20 | 137.5 | 138.0 |

| C4a | - | - | 128.0 | 127.8 |

| C5 | 7.80 | 7.75 | 127.2 | 126.8 |

| C6 | 7.90 | 7.85 | 133.5 | 133.2 |

| C7 | 7.85 | 7.80 | 129.0 | 129.7 |

| C8 | 8.40 | 8.35 | 126.5 | 126.2 |

| C8a | - | - | 132.0 | 131.8 |

| CH (isopropyl) | 5.20 | 5.15 | 50.0 | 49.5 |

| CH₃ (isopropyl) | 1.50 | 1.45 | 21.0 | 20.5 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual experimental and computational values may vary.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using DFT methods, which can provide a good correlation with experimental spectra after the application of appropriate scaling factors. mdpi.comresearchgate.net

For this compound, these calculations would yield the frequencies and intensities of the fundamental vibrational modes. Key predicted vibrations would include the C=O stretching of the lactam ring, C=N stretching, aromatic C-H stretching, and the various bending and stretching modes of the isopropyl group. Comparing the calculated vibrational spectrum with an experimentally obtained one can help confirm the molecular structure and provide insights into the bonding environment. researchgate.net

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1660-1680 |

| C=N Stretch | 1610-1630 |

| Aromatic C=C Stretch | 1580-1600 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2950-3000 |

Note: The data in this table is illustrative and based on characteristic frequencies for the specified functional groups.

Tautomeric Equilibria Studies of Phthalazin-1(2H)-ones

Phthalazin-1(2H)-one can exist in a tautomeric equilibrium with its lactim form, phthalazin-1-ol. rsc.orgresearchgate.net However, the presence of the isopropyl group at the N-2 position of this compound effectively quenches this lactam-lactim tautomerism. The substitution at the nitrogen atom prevents the migration of the proton from the nitrogen to the carbonyl oxygen, thus locking the molecule in the lactam form.

While the primary lactam-lactim tautomerism is blocked, computational studies could explore the relative energies of other potential, though less likely, zwitterionic or other isomeric forms. Such studies would typically involve calculating the relative energies of the optimized geometries of all possible tautomers using high-level DFT or ab initio methods. The solvent effects can also be incorporated using continuum solvation models (like PCM) to provide a more realistic picture of the tautomeric preferences in solution. For this compound, these studies would overwhelmingly confirm the stability of the lactam structure.

Molecular Dynamics and Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group around the N-C bond. Molecular dynamics (MD) simulations and conformational analysis can be employed to explore the potential energy surface related to this rotation.

These studies can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with biological targets or other molecules. For this compound, the orientation of the isopropyl group relative to the planar phthalazinone ring system would be the main focus of such an analysis. The steric interactions between the isopropyl methyl groups and the hydrogen atom at the C8 position of the phthalazinone ring would be a key determinant of the preferred conformation.

Reactivity and Mechanistic Pathway Predictions

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, these studies could involve the calculation of various reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential.

Reaction Pathway Modeling: For specific reactions, such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction mechanism and kinetics. This is particularly relevant in understanding the metabolism or synthesis of related compounds. nih.gov

Chemical Reactivity and Mechanistic Pathways Involving 2 Isopropyl 2h Phthalazin 1 One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 2-isopropyl-2H-phthalazin-1-one, the substitution occurs on the fused benzene (B151609) ring. The reactivity of this ring is significantly influenced by the attached pyridazinone system.

The pyridazinone ring, containing two electronegative nitrogen atoms and a carbonyl group, acts as a strong electron-withdrawing group. This deactivates the fused benzene ring towards electrophilic attack, making the reactions slower compared to benzene itself. wikipedia.org This deactivation is a common feature in heterocyclic systems like pyridine, which are significantly less reactive towards electrophiles. wikipedia.org The reaction typically requires forcing conditions and strong electrophiles.

The general mechanism proceeds in two steps: initial attack by an electrophile (E+) to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is the rate-determining step due to the temporary loss of aromaticity. masterorganicchemistry.com

Regioselectivity: The powerful deactivating effect of the fused pyridazinone moiety directs incoming electrophiles primarily to the positions meta to the ring fusion points. Therefore, substitution is expected to occur preferentially at the C-6 and C-7 positions of the phthalazinone core.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.orgbritannica.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these are often difficult on strongly deactivated rings. wikipedia.org

Due to the deactivation, specific documented examples of electrophilic aromatic substitution on this compound are scarce in the literature, but the principles of reactivity for deactivated aromatic systems are well-established.

| Reaction Type | Typical Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 2-isopropyl-6-nitro-2H-phthalazin-1-one and/or 2-isopropyl-7-nitro-2H-phthalazin-1-one |

| Bromination | Br₂, FeBr₃ | 2-isopropyl-6-bromo-2H-phthalazin-1-one and/or 2-isopropyl-7-bromo-2H-phthalazin-1-one |

| Sulfonation | SO₃, H₂SO₄ | 2-isopropyl-1-oxo-1,2-dihydro-2H-phthalazine-6-sulfonic acid and/or 2-isopropyl-1-oxo-1,2-dihydro-2H-phthalazine-7-sulfonic acid |

Nucleophilic Attack and Ring Transformation Reactions

The electron-deficient nature of the phthalazinone core, particularly at the carbonyl carbon and the carbon atoms adjacent to the nitrogen atoms, makes it susceptible to nucleophilic attack. These reactions can lead to substitution or, in some cases, complete transformation of the heterocyclic ring.

Nucleophilic Attack at the Carbonyl Group: The amide carbonyl (C=O) group is a primary site for nucleophilic attack. While less reactive than a ketone carbonyl, it can react with strong nucleophiles. For instance, reduction with powerful hydride agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

Ring Opening Reactions: Under certain conditions, nucleophilic attack can trigger a cascade of reactions leading to the opening of the pyridazinone ring. Research on related phthalazin-1(2H)-imine derivatives has shown that reaction with sulfonyl chlorides can lead to an unstable intermediate that spontaneously undergoes ring opening to yield a substituted o-hydrazonomethylbenzonitrile. mdpi.com This type of transformation highlights the potential for the phthalazine (B143731) ring to serve as a precursor to other chemical scaffolds. The proposed mechanism involves a proton shift followed by the cleavage of the N-N bond, driven by the formation of a stable nitrile group. mdpi.com

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Ring Opening | Sulfonyl Chlorides (on related imines) | o-Hydrazonomethylbenzonitriles | mdpi.com |

| Nucleophilic Addition | Strong Hydride Reagents (e.g., LiAlH₄) | Dihydrophthalazinones (reduction) | Inferred |

| Side-chain reaction | Hexamethyldisilazane/SnCl₄, Acetylated Sugars | N-glycosides | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org The phthalazinone ring system contains two potential diene systems for [4+2] cycloadditions like the Diels-Alder reaction: the fused benzene ring and the diazine portion of the pyridazinone ring. wikipedia.orgmasterorganicchemistry.com

Computational studies on the parent phthalazine molecule (without the carbonyl group) have shown that it can act as a diene in Diels-Alder reactions. nih.govresearchgate.net These studies reveal a clear regioselectivity, with the dienophile preferentially attacking the pyridazine (B1198779) ring rather than the benzene ring. nih.govresearchgate.net This is attributed to the lower aromaticity of the pyridazine ring, which results in a lower activation energy for the cycloaddition process. nih.gov

However, these reactions often require harsh conditions or specialized catalysts to overcome the inherent aromatic stability of the phthalazine system. nih.govresearchgate.net For this compound, the presence of the carbonyl group further modifies the electronic properties, but the diazine moiety remains the most probable site for participation in [4+2] cycloaddition reactions. The reaction would involve the N=N-C=C system acting as the 4π-electron component.

| Reaction Type | Reactant Type | Key Finding | Reference |

| [4+2] Diels-Alder | Dienophiles (e.g., anionic P- and As-containing) | Attack is favored at the pyridazine ring over the benzene ring. | nih.govresearchgate.net |

| Photo [2+2] Cycloaddition | Alkenes | Can form strained 4-membered rings; often requires a conjugated partner to absorb light. | libretexts.org |

Metal-Catalyzed Coupling Reactions at the Phthalazinone Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commasterorganicchemistry.com For these reactions to be applied to the this compound core, a leaving group, typically a halogen, is required on the aromatic ring. A 6- or 7-halo-substituted derivative would be an ideal substrate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. mdpi.comresearchgate.net A bromo- or iodo-substituted this compound could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. Studies on 1,4-dichlorophthalazine (B42487) have successfully demonstrated sequential Suzuki couplings, indicating the viability of this chemistry on the phthalazine scaffold. researchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.org A halogenated this compound could react with various alkenes in the presence of a palladium catalyst and a base to append vinyl groups to the phthalazinone core.

C-H Activation/Functionalization: More recent advances allow for the direct functionalization of C-H bonds, bypassing the need for a halogenated substrate. Ruthenium(II)-catalyzed C(sp²)-H functionalization of N-aryl phthalazinones with aldehydes has been reported, leading to hydroxyalkylated products. researchgate.net Similarly, Rhodium(III)-catalyzed annulation reactions with allenes or vinylene carbonate have been developed to build more complex fused systems starting from the phthalazinone core. researchgate.net

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organohalide + Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Heck-Mizoroki | Organohalide + Alkene | Pd(0) or Pd(II) complex + Base | C(sp²)-C(sp²) vinyl |

| C-H Annulation | Phthalazinone + Allene | [RhCp*Cl₂]₂ | C(sp²)-C, C-N |

Oxidation and Reduction Pathways

The this compound molecule has several sites that can undergo oxidation or reduction.

Reduction: The primary sites for reduction are the amide carbonyl group and the N=N double bond within the pyridazinone ring.

Reduction of the Carbonyl Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. libretexts.org In this case, the C=O group could potentially be reduced to a methylene (B1212753) (-CH₂-) group, yielding a 2-isopropyl-1,2-dihydrophthalazine. The Wolff-Kishner reduction, which converts carbonyls to methylene groups, is typically used for ketones and aldehydes and requires harsh basic conditions that might not be compatible with the phthalazinone system or could lead to other reactions. wikipedia.org

Catalytic Hydrogenation: This method can be used to reduce various functional groups, including double bonds and carbonyls. libretexts.org The conditions (catalyst, pressure, temperature) determine the outcome. Catalytic hydrogenation of the related phthalimide (B116566) structure over a palladium catalyst has been shown to selectively reduce one of the carbonyl groups to a methylene group. rsc.org Similar conditions might lead to the reduction of the C=O group or the N=N bond in this compound.

Oxidation: The this compound core is relatively electron-deficient and thus generally resistant to oxidation. However, the isopropyl group represents a potential site for oxidation. Under strong oxidizing conditions, benzylic positions can be oxidized, although the N-isopropyl group is not benzylic. Severe conditions could potentially lead to the degradation of the molecule. The synthesis of some phthalazinones involves the oxidation of a dihydrophthalazine precursor using oxidizing agents like potassium permanganate (B83412) (KMnO₄), demonstrating the stability of the phthalazinone core to certain oxidative conditions. bu.edu.eg

| Transformation | Typical Reagents | Potential Product |

| Carbonyl Reduction | LiAlH₄ | 2-isopropyl-1,2,3,4-tetrahydrophthalazine |

| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | 2-isopropyl-3,4-dihydro-2H-phthalazin-1-one or 2-isopropyl-1,2,3,4-tetrahydrophthalazine |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Generally resistant; potential for side-chain oxidation or degradation |

Role of the 2 Isopropyl 2h Phthalazin 1 One Scaffold in Chemical Biology and Advanced Materials Research

Design and Synthesis of Phthalazinone-Based Enzyme Inhibitors

The phthalazinone scaffold has proven to be an effective framework for designing inhibitors of several key enzymes implicated in disease. By modifying the core structure with various substituents, researchers can enhance potency and selectivity for specific biological targets.

Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA damage repair, making it a significant target in cancer therapy. nih.govresearchgate.net The approved PARP inhibitor Olaparib, which features a phthalazinone core, has served as a lead compound for the design of new derivatives. nih.govresearchgate.netjst.go.jp

Research has focused on synthesizing new phthalazinone derivatives to improve binding affinity and inhibitory activity against PARP1. jst.go.jp Structure-activity relationship (SAR) studies have shown that the type of substituent and the length of the alkyl chain connecting to an aromatic ring are critical for inhibitory activity. nih.govjst.go.jp For instance, a series of novel phthalazinone derivatives were designed and synthesized, leading to the identification of compounds B1 and B16, which displayed more potent PARP-1 inhibitory activities than olaparib. tandfonline.com Compound B16, in particular, showed an IC50 value of 7.8 nM against PARP-1. tandfonline.com

Another study led to the development of compound 11c, which emerged as a highly potent PARP-1 inhibitor with an IC50 value of 97 nM, more potent than Olaparib (IC50 = 139 nM) in the same assay. nih.gov Molecular docking studies of compound 11c suggested a probable binding mode within the PARP-1 active site. nih.gov Further design efforts combining the phthalazinone ring from olaparib with other pharmacophores have also yielded promising candidates. researchgate.netnih.gov For example, compound 9k (LG-12), a phthalazinone thiohydantoin-based derivative, showed efficient potency against both PARP-1 and BRCA1 deficient MDA-MB-436 cells. nih.gov These findings underscore the value of the phthalazinone scaffold in developing potent PARP inhibitors for further preclinical and clinical investigation. researchgate.nettandfonline.com

| Compound | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| B16 | PARP-1 | 7.8 | tandfonline.com |

| 11c | PARP-1 | 97 | nih.gov |

| Olaparib (Reference) | PARP-1 | 139 | nih.gov |

| Compound 23 | PARP1 | Desirable Inhibitory Efficiency | nih.govjst.go.jp |

Phthalazinone derivatives have been identified as promising inhibitors of phosphodiesterases (PDEs), enzymes that regulate the cellular levels of cyclic nucleotides like cAMP. asm.orgnih.gov These enzymes are considered novel drug targets, particularly for parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. nih.gov

The tetrahydrophthalazinone NPD-008 was identified as a selective inhibitor of Trypanosoma brucei PDEB1 (TbrPDEB1). asm.org Subsequent studies showed its activity against various forms and strains of T. cruzi, with 50% effective concentrations (EC50) ranging from 6.6 to 39.5 µM. asm.org This compound was also found to increase the intracellular cAMP levels in the parasite. asm.orgnih.gov

Further research evaluated a series of 12 new phthalazinone PDE inhibitors against T. cruzi. nih.gov Four of these compounds showed strong effects against the intracellular amastigote form of the parasite, and three were as potent as the reference drug benznidazole against bloodstream trypomastigotes. nih.gov One of the most active inhibitors, NPD-040, demonstrated a synergistic effect when combined with benznidazole against intracellular amastigotes. nih.gov These findings highlight the potential of the phthalazinone scaffold in developing new treatments for trypanosomatid infections by targeting their phosphodiesterases. asm.orgnih.gov

| Compound | Target Parasite Form | Activity (EC50) | Reference |

|---|---|---|---|

| NPD-008 | T. cruzi (various forms) | 6.6 to 39.5 µM | asm.org |

| NPD-040 | T. cruzi (amastigotes & trypomastigotes) | Among most active in series | nih.gov |

Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. nih.gov Inhibiting this enzyme is a therapeutic strategy to prevent conditions such as retinopathy, neuropathy, and cataract formation in individuals with diabetes. nih.gov The phthalazinone derivative Zopolrestat is a known aldose reductase inhibitor that has been in clinical trials. nih.gov This demonstrates the utility of the phthalazinone scaffold in the design of AR inhibitors. The development of such inhibitors often focuses on creating compounds that can effectively interact with the enzyme's active site to block the conversion of glucose to sorbitol. nih.gov

DNA methyltransferases (DNMTs) are involved in epigenetic regulation and are promising targets in cancer therapy. nih.govresearchgate.netfrontiersin.org A novel class of allosteric inhibitors for DNA methyltransferase 3A (DNMT3A) based on the phthalazinone structure has been investigated. nih.govnih.gov These inhibitors function by interfering with the protein-protein interactions of DNMT3A and its regulatory partners, which reduces the enzyme's ability to processively methylate DNA. nih.gov

Structural and synthetic investigations revealed that both the tetrazole and phthalazinone moieties of the lead compound are essential for inhibitory activity against DNMT3A. nih.govresearchgate.netfigshare.com By synthesizing a series of 13 derivatives, researchers were able to identify critical pharmacophores and modifiable regions of the lead structure. nih.gov Docking studies predicted that specific amino acid residues, Q606 and R742, are involved in the interaction with the inhibitor. nih.gov This work provides key insights into the pharmacophores required for DNMT3A inhibition and offers a promising avenue for developing new epigenetic modulators with a unique allosteric mechanism. nih.gov

Phthalazinone Derivatives as Ligands for Biological Targets (Non-Clinical Focus)

Beyond enzyme inhibition, the phthalazinone scaffold is utilized to design ligands that interact with other crucial biological targets, such as receptors involved in cell signaling.

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are major drug targets. nih.govsci-hub.ru They are activated by a diverse range of ligands, leading to intracellular signaling cascades. nih.govfrontiersin.org Aminophthalazine derivatives have been investigated as antagonists for the human A3 adenosine receptor, which is a member of the GPCR family. nih.gov The development of ligands that can selectively bind to specific GPCRs is a key goal in drug discovery, as it allows for precise modulation of cellular pathways. sci-hub.rufrontiersin.org The phthalazinone structure provides a versatile platform for creating such selective ligands by allowing for chemical modifications that can fine-tune binding affinity and functional activity at the target receptor. nih.gov

Histamine Receptors

The phthalazinone core is a recognized pharmacophore in the design of histamine receptor antagonists. Research has demonstrated that derivatives of this scaffold can exhibit high affinity for histamine H1 and H3 receptors, making them promising candidates for the treatment of allergic rhinitis and other inflammatory conditions. nih.govacs.org The substitution at the N2 position of the phthalazinone ring is crucial for modulating the potency and selectivity of these compounds.

While specific studies on 2-isopropyl-2H-phthalazin-1-one are not extensively detailed in the available literature, the exploration of various N-substituted phthalazinones provides valuable insights. For instance, the development of single-compound dual H1 and H3 receptor antagonists has highlighted the importance of the substituent at this position for achieving the desired pharmacological profile. nih.gov The isopropyl group, with its moderate steric bulk and lipophilicity, can influence the binding of the molecule to the receptor's active site.

In the broader context of antihistamine research, the phthalazinone scaffold has been a key element in the development of potent H1 antagonists. nih.gov Some N-substituted phthalazinones have also been investigated for their potential as anti-asthmatic agents. The following table summarizes the activity of some phthalazinone-based histamine receptor antagonists.

| Compound | Target Receptor(s) | Key Findings |

| Phthalazinone-based antagonists | H1 and H3 | Development of dual-acting antagonists for allergic rhinitis. acs.org |

| Amide-containing phthalazinones | H1 | Potent and long-acting antagonists suitable for intranasal delivery. nih.gov |

| N-substituted phthalazinones | Not specified | Investigated for potential anti-asthmatic properties. researchgate.net |

This table presents a summary of research findings on phthalazinone derivatives as histamine receptor antagonists.

Adrenoceptors

The interaction of phthalazinone derivatives with adrenoceptors has also been a subject of investigation, revealing their potential as modulators of the adrenergic system. Studies have explored the synthesis and biological evaluation of phthalazinone-containing compounds as both α- and β-adrenoceptor antagonists.

One area of research has focused on novel 4-substituted-2(1H)-phthalazinone derivatives as α-adrenoceptor antagonists. nih.govcu.edu.eg These compounds, which feature a phthalazinone core, have shown significant α-blocking activity. The nature of the substituent at the 4-position, in conjunction with the substitution at the N2 position, plays a critical role in determining the antagonist potency.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Target Interaction

The structure-activity relationship (SAR) of phthalazinone derivatives is a critical aspect of drug design, providing insights into how structural modifications influence biological activity. The substituent at the N2 position of the phthalazinone ring is a key determinant of the molecule's interaction with its biological target.

In the context of anticancer agents, SAR studies have shown that the nature of the N-substituent can significantly impact the cytotoxicity of phthalazinone derivatives. nih.gov For instance, the chemoselective N-alkylation of the phthalazinone core allows for the introduction of various functional groups, leading to compounds with a range of biological activities. nih.gov The isopropyl group at the N2 position, with its specific size and electronic properties, would be expected to confer a distinct pharmacological profile compared to other alkyl or aryl substituents.

Similarly, in the development of histamine receptor antagonists, the N-substituent is crucial for optimizing receptor affinity and selectivity. nih.gov The synthesis of a series of N-substituted phthalazinone derivatives allows for a systematic exploration of the SAR, leading to the identification of compounds with improved therapeutic potential. The introduction of an isopropyl group can influence the compound's lipophilicity, metabolic stability, and binding orientation within the receptor pocket.

The following table summarizes key SAR findings for N-substituted phthalazinone derivatives.

| Target | Structural Modification | Impact on Activity |

| Cancer Cells | N-alkylation with various groups | Modulates cytotoxic activity. nih.gov |

| Histamine H1 Receptor | Introduction of amide-containing substituents at N2 | Leads to potent and long-acting antagonists. nih.gov |

| α-Adrenoceptors | Variation of substituents at the 4-position | Influences α-blocking activity. nih.govcu.edu.eg |

| β-Adrenoceptors | N-substitution of piperazine (B1678402) moiety | Affects β-adrenergic blocking potency. cu.edu.eg |

This table highlights the influence of structural modifications on the biological activity of phthalazinone derivatives.

Applications in Supramolecular Chemistry and Host-Guest Systems

The phthalazinone scaffold has found applications in the field of supramolecular chemistry, where non-covalent interactions are utilized to construct well-defined molecular assemblies. The planar and aromatic nature of the phthalazinone ring system, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive building block for the design of supramolecular structures.

While the specific use of this compound in host-guest systems is not extensively documented, the inherent properties of the phthalazinone core suggest its potential in this area. The cavity of the phthalazinone ring system could potentially act as a host for small guest molecules, or the entire molecule could be incorporated into larger host structures.

Potential in Agrochemical Research

The biological activity of phthalazinone derivatives extends to the field of agrochemical research. Certain phthalazinone derivatives have been investigated for their potential use as pesticides. google.com The diverse pharmacological activities of phthalazinones, including antimicrobial and antifungal properties, suggest their applicability in crop protection. researchgate.netresearchgate.net

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The phthalazinone scaffold, being relatively easy to synthesize and modify, represents an attractive starting point for the discovery of new active ingredients. researchgate.net The substituent at the N2 position, such as an isopropyl group, can be varied to optimize the compound's efficacy against specific pests or pathogens, as well as its environmental fate and toxicity profile. Further research is needed to fully explore the potential of this compound and its derivatives in agrochemical applications.

Exploration in Novel Material Design (e.g., Polymers, Functional Materials)

The unique properties of the phthalazinone moiety have been exploited in the design of novel polymers and functional materials. The incorporation of the phthalazinone scaffold into polymer backbones can impart desirable characteristics such as high thermal stability, good mechanical properties, and specific optical or electronic functions.

The field of functional materials has also seen the application of heterocyclic compounds like phthalazinones. For example, functionalized 1,3,5-triazine derivatives have been developed as components for photo- and electroluminescent materials. rsc.org The photophysical properties of the phthalazinone scaffold could potentially be harnessed in a similar manner for the creation of new organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The N-isopropyl group could influence the solubility and processing characteristics of such materials.

Advanced Methodologies and Future Research Directions

Development of Novel Catalytic Systems for Phthalazinone Synthesis

The synthesis of the phthalazinone scaffold is a cornerstone of its medicinal chemistry, and recent research has focused on developing more efficient and environmentally benign catalytic systems. nih.gov Traditional methods are being enhanced or replaced by novel approaches that offer improved yields, shorter reaction times, and greater structural diversity.

One area of progress is the use of affordable and effective catalysts for cyclocondensation reactions. For instance, L-proline has been identified as an efficient catalyst for one-pot, three-component reactions to create complex phthalazinone hybrids. nih.govresearchgate.net Similarly, nickel chloride has been employed as a low-cost catalyst for synthesizing phthalazinones in water, a green solvent, at room temperature. researchgate.net

Heterogeneous catalysts are also gaining prominence due to their ease of separation and recyclability. Heteropolyacids (HPAs) have been successfully used as catalysts for the synthesis of 1(2H)-phthalazinone derivatives, demonstrating high efficiency. researchgate.net Another innovative approach involves the use of magnetic mixed metal oxide nanocatalysts, which facilitate easy recovery and reuse while effectively catalyzing one-pot syntheses. researchgate.net These advancements highlight a significant trend towards more sustainable and economical synthetic protocols in phthalazinone chemistry.

| Catalyst System | Reaction Type | Advantages |

| L-proline | One-pot, three-component reaction | Atom economical, efficient. nih.govresearchgate.net |

| Nickel Chloride | Cyclocondensation | Low-cost, operates in water at room temperature, good to excellent yields. researchgate.net |

| Heteropolyacids (HPAs) | Condensation | Heterogeneous, recyclable, efficient, very good yields. researchgate.net |

| Magnetic Nanocatalysts | One-pot reaction | Easily separable and reusable, efficient. researchgate.net |

| Microwave Irradiation | Green synthesis protocol | Reduced reaction time, high yield, greener alternative. researchgate.netresearchgate.net |

High-Throughput Screening of Phthalazinone Libraries (Chemical Libraries)

High-Throughput Screening (HTS) is a pivotal technology in drug discovery that allows for the rapid automated testing of vast numbers of chemical compounds for a specific biological activity. nih.govnih.gov This methodology is crucial for exploring the therapeutic potential of phthalazinone libraries, which are large collections of structurally diverse phthalazinone derivatives.

The process begins with the design and synthesis of a chemical library. For phthalazinones, these libraries can be constructed to explore various substitutions on the core structure, leading to a wide range of physicochemical properties and potential biological activities. nuvisan.comthermofisher.com These libraries can range from broad diversity collections to more focused sets of compounds designed to interact with specific biological targets like kinases or G-protein-coupled receptors. thermofisher.comupenn.edu

Once a library is assembled, it is screened against a biological target, which can be a purified protein (target-based screening) or a whole cell line (phenotypic screening). nih.gov For example, phthalazinone libraries have been screened for anticancer activity against various cancer cell lines and for inhibitory activity against specific enzymes like poly(ADP-ribose)polymerase (PARP). researchgate.netosf.io The compounds that show activity, known as "hits," are then selected for further investigation and optimization in the drug development pipeline. nuvisan.com

| Library Type | Description | Application in Phthalazinone Research |

| Diversity Collections | Large libraries of structurally varied compounds designed to cover a broad chemical space. upenn.edu | Initial screening campaigns to identify novel phthalazinone scaffolds with any biological activity. |

| Focused Libraries | Collections of compounds designed around a specific biological target class (e.g., kinases, GPCRs). thermofisher.com | Screening for phthalazinone derivatives with activity against a known disease target, such as VEGFR2 or cholinesterase. researchgate.netacs.org |

| Natural Product Libraries | Libraries composed of purified compounds derived from natural sources. upenn.edu | Identifying phthalazinone-like structures or derivatives with inspiration from nature's chemical diversity. |

| Fragment Libraries | Collections of low molecular weight compounds that are screened to find starting points for drug design. thermofisher.com | Identifying small molecular fragments that bind to a target, which can then be grown or linked to build a potent phthalazinone-based inhibitor. |

Advanced In Silico Modeling for Property Prediction

In silico modeling, which utilizes computer simulations, has become an indispensable tool in modern medicinal chemistry for predicting the properties of molecules before they are synthesized. This approach saves significant time and resources by prioritizing the most promising candidates. In the context of phthalazinones, these computational methods are used to predict a wide range of properties, from biological activity to pharmacokinetic profiles.

A primary application is molecular docking, which simulates the interaction between a phthalazinone derivative and its biological target, such as an enzyme or receptor. nih.govresearchgate.net These simulations can predict the binding affinity and orientation of the compound in the active site of the target, providing insights into the structural basis of its activity. researchgate.net For instance, docking studies have been used to understand how phthalazinone derivatives interact with targets like poly(ADP-ribose) polymerase (PARP-1) and human serine hydroxymethyltransferase 2 (SHMT2). nih.govresearchgate.net

Beyond predicting efficacy, in silico tools are also used to forecast ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. nih.govmdpi.com Web-based servers and specialized software can calculate properties like drug-likeness, solubility, and potential toxicity, helping to identify candidates with favorable pharmacokinetic properties early in the discovery process. mdpi.com These predictions are crucial for rationalizing structure-activity relationships (SAR) and guiding the design of new phthalazinones with improved potency and safety profiles. researchgate.net

| Modeling Technique | Application for Phthalazinones | Predicted Properties |

| Molecular Docking | Simulating the binding of phthalazinone derivatives to biological targets. nih.govresearchgate.net | Binding affinity, binding mode, key interactions with amino acid residues. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. | IC50 values, inhibitory potency. |

| ADME/T Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. nih.govmdpi.com | Drug-likeness, solubility, metabolic stability, potential toxicity. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the compound and its target protein over time. | Stability of the ligand-protein complex, conformational changes. |

Integration of Artificial Intelligence in Phthalazinone Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to uncover novel insights. mdpi.com In phthalazinone research, AI is being integrated to accelerate multiple stages of the discovery pipeline, from designing new molecules to planning their synthesis.

AI algorithms can be trained on large libraries of known phthalazinones and their associated biological data to build predictive models. mdpi.com These models can then screen virtual libraries of novel phthalazinone structures, accurately predicting their biological activities, pharmacokinetic properties, and potential toxicity without the need for physical synthesis and testing. mdpi.com This significantly expedites the identification of promising drug candidates.

Furthermore, generative AI models can design entirely new phthalazinone molecules (de novo design) that are optimized for specific properties, such as high potency against a particular target and low predicted toxicity. mdpi.com AI is also being applied to retrosynthesis, where algorithms predict the most efficient chemical pathways to synthesize a target phthalazinone derivative, a task that has traditionally been a complex challenge for chemists. mdpi.comyoutube.com The synergy between AI and chemistry promises to significantly reduce the time and cost associated with bringing new phthalazinone-based therapies to the clinic. mdpi.com

| AI Application | Description | Impact on Phthalazinone Research |

| Predictive Modeling | Using ML/DL algorithms to predict biological activity, properties, and toxicity from molecular structure. mdpi.com | Accelerates identification of promising candidates and reduces reliance on expensive screening. |

| De Novo Drug Design | Employing generative models to create novel molecular structures with desired therapeutic profiles. mdpi.com | Enables the exploration of new chemical space for innovative phthalazinone drugs. |

| Retrosynthesis Planning | Using AI to predict optimal and efficient synthetic routes for target molecules. mdpi.comyoutube.com | Streamlines the chemical synthesis process, saving time and resources. |

| Data Analysis | Analyzing large datasets from HTS and other experiments to identify hidden patterns and structure-activity relationships. mdpi.com | Provides deeper understanding of the chemical principles governing phthalazinone activity. |

Exploration of Unconventional Reaction Media

In line with the principles of green chemistry, there is a growing interest in using unconventional reaction media for the synthesis of phthalazinones to minimize environmental impact. These alternative media aim to replace traditional volatile organic compounds (VOCs), which are often hazardous and difficult to dispose of.

Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. Several synthetic protocols for phthalazinones have been successfully adapted to use water as the reaction medium, often leading to simpler work-up procedures and improved safety profiles. researchgate.netresearchgate.net

Another significant advancement is the use of microwave irradiation, which can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. researchgate.net Microwave-assisted synthesis is frequently performed in minimal or no solvent, further enhancing its green credentials. researchgate.net This technique has been effectively applied to the synthesis of phthalazinone derivatives, resulting in high yields and cleaner reactions. researchgate.netresearchgate.net While less explored specifically for phthalazinones in the provided literature, other unconventional media like ionic liquids and deep eutectic solvents are also being investigated in broader organic synthesis as greener alternatives. researchgate.net

| Reaction Medium | Advantages | Disadvantages |

| Conventional Organic Solvents (e.g., DMF, Ethanol) | Good solubility for many organic reactants. nih.govmdpi.com | Often volatile, flammable, toxic, and environmentally harmful. |

| Water | Non-toxic, non-flammable, inexpensive, environmentally benign. researchgate.net | Poor solubility for non-polar reactants. |

| Microwave Irradiation (Solvent-free or with green solvents) | Drastically reduced reaction times, often higher yields, energy efficient. researchgate.netresearchgate.net | Requires specialized equipment, potential for localized overheating. |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties. researchgate.net | Can be expensive, potential for toxicity and difficult to recycle. |

Conclusion

Summary of Key Academic Contributions and Research Progress

The primary contribution to the understanding of 2-isopropyl-2H-phthalazin-1-one, often referred to as an N-isopropyl lactam in the literature, comes from synthetic chemistry. Research has demonstrated a method for its synthesis through the direct alkylation of a brominated phthalazinone precursor. Specifically, 4-bromo-2-isopropylphthalazin-1(2H)-one can be synthesized by reacting 4-bromophthalazinone with isopropyl iodide in the presence of potassium carbonate in a dry acetone (B3395972) solvent. nih.gov This provides a foundational method for obtaining the compound for further study.

Identification of Remaining Challenges and Knowledge Gaps

The most significant challenge concerning this compound is the fundamental lack of dedicated research. This has resulted in several critical knowledge gaps:

Physicochemical Properties: Detailed experimental data on the compound's melting point, boiling point, solubility, and other key physical constants are not documented in major chemical databases.

Pharmacological Profile: There is a complete absence of published studies on the biological activity of this compound. Its potential as an anticancer, anti-inflammatory, or any other therapeutic agent remains unexplored.

Mechanism of Action: Without pharmacological data, no research has been conducted on the potential molecular targets or mechanisms of action for this specific compound.

Structure-Activity Relationship (SAR): While SAR studies have been conducted on various series of phthalazinone derivatives, the specific contribution of the N-isopropyl group to the activity of the phthalazinone core is yet to be determined. Studies on similar N-substituted derivatives, such as N-methyl and N-ethyl, have shown that small changes in the alkyl substituent can significantly impact biological activity, suggesting that the isopropyl group could confer unique properties. nih.gov

Future Outlook for Academic Research on this compound

The current state of limited knowledge presents a significant opportunity for future academic research. The established importance of the phthalazinone scaffold suggests that this compound could possess valuable biological activities.

Future research should prioritize the following:

Comprehensive Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in sufficient quantities for detailed study, followed by full characterization of its physicochemical properties.

Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets and in various disease models (e.g., cancer cell lines, inflammatory assays) is essential to identify any potential therapeutic applications.